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molecular formula C9H10BrClO2 B8318980 1-(Bromomethyl)-4-chloro-2,5-dimethoxybenzene

1-(Bromomethyl)-4-chloro-2,5-dimethoxybenzene

Cat. No. B8318980
M. Wt: 265.53 g/mol
InChI Key: IGIBZPLKUQZFJH-UHFFFAOYSA-N
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Patent
US09169182B2

Procedure details

(Bloomer et al., Tetrahedron Lett. 1989, 30, 1201-1204.) To a stirred solution of 2 (5.00 g, 24.7 mmol, 1 equiv) in CH2Cl2 (125 mL) at 0° C. was added dropwise HBr (47-49% solution; 4.13 mL, 74.0 mmol, 3 equiv). The resulting solution was allowed to slowly warm to room temperature and stir overnight (˜16 h). The following morning a second batch of HBr (47-49% solution; 4.13 mL, 74.0 mmol, 3 equiv) was added to the reaction mixture, which was allowed to stir for an additional 4 h. The crude mixture was extracted with Et2O (×2), washed with water, a saturated aqueous solution of NaHCO3, brine, dried (MgSO4), filtered, and concentrated under reduced pressure to give 6.55 g (100% yield) of 3 as a white solid: Mp 85-88° C.; Rf 0.31 (EtOAc/hexanes, 3:7); IR (neat) 2962, 2947, 2844, 1732, 1582, 1495, 1458, 1443, 1389, 1301, 1204, 1182, 1033, 882 cm−1; 1H NMR (400 MHz, CDCl3) δ 6.91-6.90 (m, 2 H), 4.50 (s, 2 H), 3.84 (s, 3 H), 3.82 (s, 3 H); 13C NMR (75 MHz, CDCl3) δ 151.3, 148.9, 125.1, 123.2, 114.6, 113.6, 56.6, 56.2, 28.2.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10]O)=[C:4]([O:12][CH3:13])[CH:3]=1.[BrH:14]>C(Cl)Cl>[Br:14][CH2:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([Cl:1])=[CH:3][C:4]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1OC)CO)OC
Name
Quantity
4.13 mL
Type
reactant
Smiles
Br
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight (˜16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for an additional 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The crude mixture was extracted with Et2O (×2)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of NaHCO3, brine, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC1=C(C=C(C(=C1)OC)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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